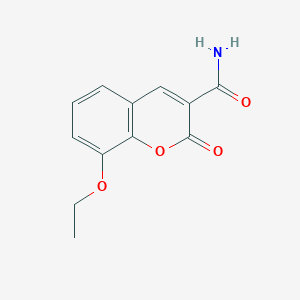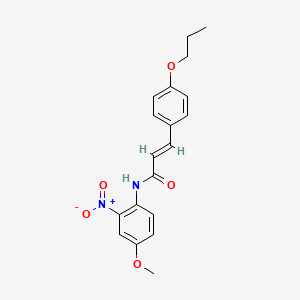![molecular formula C20H22N2O B5266615 4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)
4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
作用机制
4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine is a potent and selective inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair. PARP is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of DNA damage. However, excessive activation of PARP can deplete cellular NAD+ and ATP, leading to cell death. This compound inhibits PARP by binding to its catalytic domain, preventing the formation of poly(ADP-ribose) chains and promoting cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by enhancing the cytotoxicity of DNA-damaging agents. This compound has also been studied in models of ischemia-reperfusion injury, where it has been shown to reduce oxidative stress and inflammation. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of 4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine is its high potency and selectivity for PARP inhibition, which allows for precise modulation of PARP activity in cells. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for 4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine research. One area of interest is the development of new this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Finally, the role of PARP and this compound in the regulation of immune responses and inflammation is an emerging area of research that warrants further investigation.
合成方法
4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine can be synthesized using a multi-step process that involves the reaction of 4-cyanopyridine with 4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)benzylamine. The resulting intermediate is then treated with a reducing agent to produce this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine has been widely used in scientific research to study the role of PARP in DNA repair, cell death, and various diseases. This compound has been shown to enhance the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapy drugs in cancer cells. This compound has also been studied in models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(19-14-18(19)17-4-2-1-3-5-17)22-12-8-16(9-13-22)15-6-10-21-11-7-15/h1-7,10-11,16,18-19H,8-9,12-14H2/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWNVVTIOAZEW-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
![N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)

![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5266627.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)

